REACTION_CXSMILES
|
Cl.CC1C=CC(S(OC[C@@H]2O[C:18]3[C:20]([CH3:25])=[C:21]([NH2:24])[CH:22]=[CH:23][C:17]=3OC2)(=O)=O)=CC=1.[C:26]([O-:29])(=O)[CH3:27].[K+].C(OC(=O)C)(=O)C.[N:38](OCCC(C)C)=O>C1C=CC=CC=1>[C:26]([C:25]1[C:20]2[C:21](=[CH:22][CH:23]=[CH:17][CH:18]=2)[NH:24][N:38]=1)(=[O:29])[CH3:27] |f:0.1,2.3|
|
Name
|
[(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]1COC2=C(O1)C(=C(C=C2)N)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
potassium acetate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was further increased
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
|
WASH
|
Details
|
The solution was washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
the crude residue was triturated with methylene chloride/methanol (3:1, 6 mL)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 197.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |